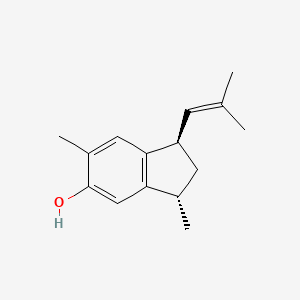
(+/-)-Mutisianthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Mutisianthol is a naturally occurring sesquiterpene lactone. It is known for its unique chemical structure and biological activities. This compound is isolated from various plant species, particularly those belonging to the Asteraceae family. Sesquiterpene lactones like this compound are known for their diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Mutisianthol involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under acidic or basic conditions to form the lactone ring. This is followed by various functional group modifications to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as flow chemistry and continuous synthesis are being explored to improve the efficiency and yield of this compound production.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Mutisianthol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
(+/-)-Mutisianthol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactivity.
Biology: Investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of (+/-)-Mutisianthol involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. For example, this compound can inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating immune response and inflammation. By inhibiting this pathway, this compound can reduce inflammation and potentially inhibit cancer cell growth.
Comparison with Similar Compounds
(+/-)-Mutisianthol is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties.
Artemisinin: A sesquiterpene lactone used as an antimalarial drug.
Helenalin: Known for its anti-inflammatory and cytotoxic activities.
Compared to these compounds, this compound has a distinct structure that contributes to its unique biological activities. Its ability to inhibit specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
188441-76-1 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(1R,3S)-3,6-dimethyl-1-(2-methylprop-1-enyl)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C15H20O/c1-9(2)5-12-6-10(3)13-8-15(16)11(4)7-14(12)13/h5,7-8,10,12,16H,6H2,1-4H3/t10-,12-/m0/s1 |
InChI Key |
SVNPNOPENVFTBB-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C1C=C(C(=C2)C)O)C=C(C)C |
Canonical SMILES |
CC1CC(C2=C1C=C(C(=C2)C)O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



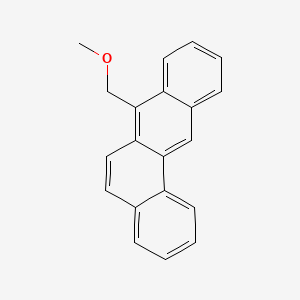
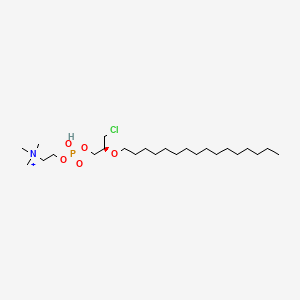

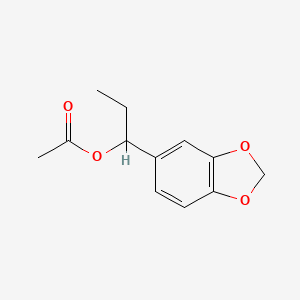
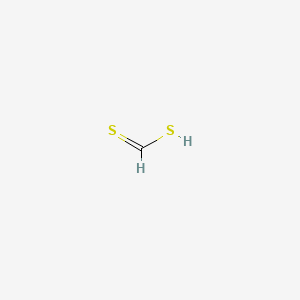
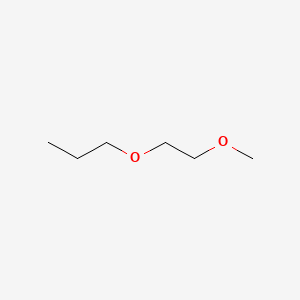
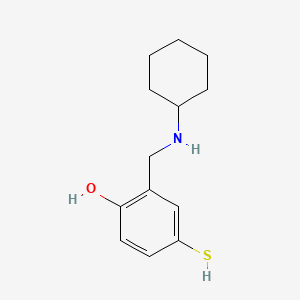

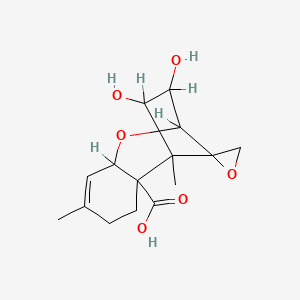
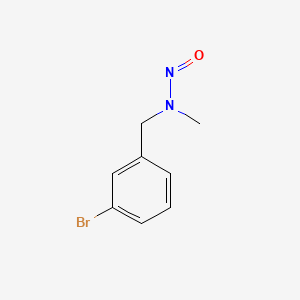

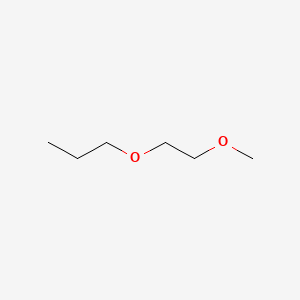
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
